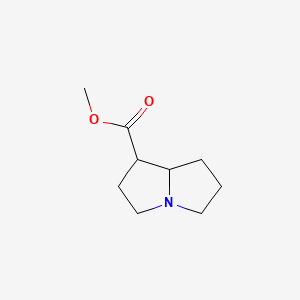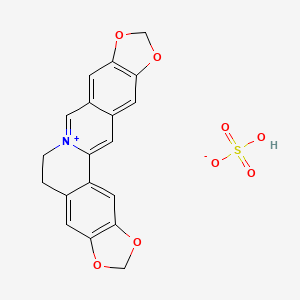![molecular formula C24H15Br2N B12103626 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a biphenyl group attached to the carbazole core, with bromine atoms at the 3 and 6 positions, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Bromination: The carbazole core is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The biphenyl group is then attached to the carbazole core through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling and bromination reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction of the bromine atoms can yield the corresponding hydrogenated carbazole derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, carbazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The brominated carbazole derivative may exhibit enhanced biological activity due to the presence of bromine atoms.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in high-performance materials.
作用机制
The mechanism of action of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and bromine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
9-Phenylcarbazole: Lacks the bromine atoms and biphenyl group, resulting in different chemical and biological properties.
3,6-Dibromocarbazole: Similar bromination pattern but lacks the biphenyl group.
9-(4-Biphenyl)carbazole: Similar structure but without bromine atoms.
Uniqueness
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is unique due to the presence of both the biphenyl group and bromine atoms, which confer distinct electronic and steric properties
属性
分子式 |
C24H15Br2N |
|---|---|
分子量 |
477.2 g/mol |
IUPAC 名称 |
3,6-dibromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-8-12-23-21(14-18)22-15-19(26)9-13-24(22)27(23)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15H |
InChI 键 |
IAKDQKZAHDTVFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)



amine](/img/structure/B12103588.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)


